1,3-ジニトロピレン

説明

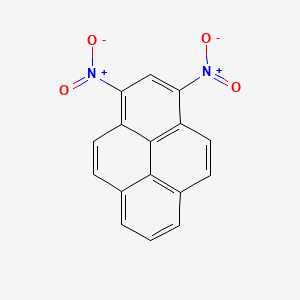

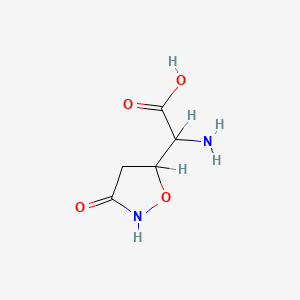

1,3-Dinitropyrene (1,3-DNP) is a polycyclic aromatic hydrocarbon (PAH) compound that is produced by the incomplete combustion of organic materials. It is a colorless, odorless, crystalline solid that is insoluble in water and has the molecular formula C14H8N2. 1,3-DNP is one of the most abundant PAHs in the environment, and it has been identified as a potential environmental pollutant and health hazard due to its carcinogenic and mutagenic properties.

科学的研究の応用

非線形光学および電気的特性

1,3-ジニトロピレンの光電子特性を調べるための計算研究が行われました . この研究では、密度汎関数理論を使用して、分子静電ポテンシャルとファンデルワールス表面、フロンティア分子軌道、分子軌道表面を決定しました . 計算された1,3-ジニトロピレンの一次超分極率は、尿素の26倍高く、その非常に高い非線形光学的活性応答を示しています .

有機発光ダイオード(OLED)

1,3-ジニトロピレンのホール輸送のためのより小さい再編成エネルギーは、有機発光ダイオードにおけるホール輸送層としてのその用途を裏付けています .

フォトニクスおよび通信

1,3-ジニトロピレンのような非線形光学(NLO)材料は、フォトニクスや通信で応用されています .

周波数混合

1,3-ジニトロピレンは、非線形光学材料であるため、周波数混合に使用できます .

光コンピューティング

1,3-ジニトロピレンのような有機材料の迅速な応答性は、材料の高NLO活性につながり、光コンピューティングに適しています .

分子スイッチ

分子内電荷移動(ICT)の発生は、材料の光学的非線形性を予測する上で基礎となる、分子の高い反応性を説明しています . これは、1,3-ジニトロピレンを分子スイッチの潜在的な候補にします .

発がん性研究

1,3-ジニトロピレンは、新生児の雌ラットにおける発がん性研究で使用されてきました .

ウムアッセイの修正

1,3-ジニトロピレンは、ウムアッセイ(ISO 13829)の修正に使用され、インビトロでの毒素の細胞毒性可能性を評価しました .

将来の方向性

: Lakhera, S., Rana, M., Devlal, K., & Dhuliya, V. (2023). Computational study of non-linear optical and electrical properties of 1,3-dinitropyrene. Optical and Quantum Electronics, 55(11), 85. Link : Sigma-Aldrich. (2024). 1,3-Dinitropyrene. Link : Tanabe et al. (1986). 1,3-dinitropyrene. Abstract. Europe PMC. Link

作用機序

Target of Action

1,3-Dinitropyrene, a dark crystalline compound, is primarily associated with the combustion of highly aromatic fuels such as diesel . It is thought to be a carcinogen and its primary targets are DNA molecules . It binds to DNA in vitro, leading to DNA damage and mutation in cultured rodent and human cells .

Mode of Action

The interaction of 1,3-Dinitropyrene with its targets involves the formation of DNA adducts . This process is facilitated by the compound’s nitro groups, which can undergo reduction to form reactive species that covalently bind to DNA . This binding can cause DNA damage and induce mutations .

Biochemical Pathways

It is known that the compound can cause dna damage and mutation, which can disrupt normal cellular processes and lead to carcinogenesis .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The primary result of 1,3-Dinitropyrene’s action is DNA damage and mutation in cells . This can disrupt normal cellular processes and lead to the development of cancer . In fact, the carcinogenicity of 1,3-Dinitropyrene has been studied in newborn female rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dinitropyrene. For example, the compound is sensitive to prolonged exposure to light . It is also associated with certain occupational settings, such as those involving the combustion of diesel fuel . Furthermore, it has been detected in emissions from kerosene heaters and gas burners , indicating that its presence and effects can be influenced by environmental conditions.

生化学分析

Biochemical Properties

1,3-Dinitropyrene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects .

Cellular Effects

1,3-Dinitropyrene has been shown to affect various types of cells and cellular processes. In human bronchial epithelial cells and mouse hepatoma cells, 1,3-Dinitropyrene increases the levels of reactive oxygen species, leading to oxidative damage to DNA . It also induces apoptosis and necrosis in certain cell types, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,3-Dinitropyrene involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts and cause oxidative damage to cellular components . The compound also triggers an unfolded protein response, leading to endoplasmic reticulum stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dinitropyrene change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1,3-Dinitropyrene has been shown to cause persistent oxidative stress and DNA damage in cells .

Dosage Effects in Animal Models

The effects of 1,3-Dinitropyrene vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while at higher doses, it can induce significant toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, with certain doses leading to a marked increase in mutagenic and carcinogenic outcomes .

Metabolic Pathways

1,3-Dinitropyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic effects .

Transport and Distribution

Within cells and tissues, 1,3-Dinitropyrene is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, leading to localized effects . Its distribution is influenced by its lipophilicity and interactions with cellular components .

Subcellular Localization

1,3-Dinitropyrene is localized in various subcellular compartments, including the nucleus and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with nuclear localization being associated with DNA damage and mutagenesis . The compound’s localization is directed by specific targeting signals and post-translational modifications .

特性

IUPAC Name |

1,3-dinitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNUVDBUEAQUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074975 | |

| Record name | 1,3-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75321-20-9 | |

| Record name | 1,3-Dinitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75321-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dinitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dinitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DINITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D09D9L0924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)